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Compound of Interest

Compound Name: FAK inhibitor 6

Cat. No.: B12417967

This technical guide provides a detailed analysis of the preliminary studies on the efficacy of
Focal Adhesion Kinase (FAK) inhibitor compounds designated as "6". This document is
intended for researchers, scientists, and professionals in the field of drug development. It
consolidates in vitro and in vivo data, experimental methodologies, and associated signaling
pathways from various preclinical studies. It is important to note that the designation
"compound 6" has been used for multiple distinct chemical entities in the scientific literature.
This guide will address each of these compounds in separate sections to avoid ambiguity.

FAK Inhibitor 6 (Defactinib/VS-6063)

Defactinib, also referred to as VS-6063 or compound 6 in some literature, is a potent and
selective inhibitor of FAK. It has been investigated in multiple clinical trials for various cancers.

[1]

Quantitative data from in vitro studies are summarized in the table below.
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Cell Line Cancer Type Assay Type IC50 | Effect Reference
) Diffuse Gastric o Synergistic effect
DGC organoids Cell Viability , o 2]
Cancer with Palbociclib
SNU668, Diffuse Gastric o Synergistic effect
Cell Viability i o [2]
NUGC4 Cancer with Palbociclib
KRAS mutant Non-Small Cell o Modest activity
Cell Viability ) [1]
NSCLC Lung Cancer as a single agent
. Treatment
Animal Model Cancer Type ] Outcome Reference
Regimen

KRAS mutant

Mouse Xenograft Monotherapy Modest activity [1]
NSCLC
. o ) Substantial
Pancreatic Combination with
_ o tumor
Patients Ductal gemcitabine and

) ] regression, well-
Adenocarcinoma  pembrolizumab

tolerated
) Recurrent Combination with  42% Overall
Patients .
LGSOC avutometinib Response Rate

Cell Viability Assay: Diffuse Gastric Cancer (DGC) organoids and cell lines (SNU668, NUGC4)
were treated with Defactinib (1 umol/L), Palbociclib (0.5 umol/L), or a combination of both. Cell
viability was assessed after 24 and 48 hours using standard methods like MTT or CellTiter-Glo
assays. Protein lysates were collected to analyze the effects on FAK and cell-cycle pathways
via immunoblotting.

Animal Studies: For the pancreatic cancer study, patients were administered Defactinib in
combination with gemcitabine and pembrolizumab. Tumor regression was monitored using
standard imaging technigues. In the Low-Grade Serous Ovarian Cancer (LGSOC) trial, patients
received a combination of avutometinib and defactinib, and the overall response rate was the
primary endpoint.
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Defactinib's primary mechanism of action is the inhibition of FAK, which plays a crucial role in
cell survival, proliferation, and migration. In some cancers, inhibition of FAK can lead to a
compensatory activation of the MAPK pathway. Combining FAK inhibitors with MAPK or
CDKA4/6 inhibitors can overcome this resistance.
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Caption: Signaling pathway inhibited by Defactinib (FAK inhibitor 6).

FAK Inhibitor 6 (Macrocyclic Compound)

A macrocyclic compound containing a sulfonamide structure was designated as compound 6 in
a study by Farand et al. This compound exhibited high selectivity for PYK2 over FAK.

Target IC50
FAK 4.34 nM
PYK2 0.84 nM

Kinase Assay: The inhibitory activity of compound 6 against FAK and PYK2 was determined
using a biochemical kinase assay. The IC50 values were calculated from the dose-response

curves of enzyme inhibition.

The design of this macrocyclic compound aimed for improved metabolic stability and selectivity.

Parent Structure Introduction of Compound 6 Improved Metabolic Stability
Macrocyclic Sulfonamide P High Selectivity for PYK2

Click to download full resolution via product page

Caption: Design logic for macrocyclic FAK inhibitor 6.

FAK Inhibitors 6a and 6b

A series of 2,4-dianilinopyrimidine derivatives were synthesized, among which compounds 6a
and 6b showed potent FAK inhibition.

Compound FAK IC50 EGFRT790M IC50
6a 1.03 nM 3.89 nM
6b 3.05 nM 7.13 nM
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These compounds also demonstrated antiproliferative activity against various cancer cell lines
at concentrations lower than 7 uM, including FAK-overexpressing pancreatic cancer cells
(AsPC-1, BxPC-3, Panc-1) and drug-resistant breast (MCF-7) and lung (H1975) cancer cells.

Animal Model Cancer Type Treatment Outcome

AsPC-1 cell xenograft ) )
Pancreatic Cancer Compound 6a Effective
mouse model

Kinase Inhibition Assay: The IC50 values for FAK and EGFRT790M were determined using
enzymatic assays. The ability of compounds 6a and 6b to inhibit the kinase activity was
measured at various concentrations to generate dose-response curves.

Cell Proliferation Assay: Cancer cell lines were treated with varying concentrations of
compounds 6a and 6b. Cell proliferation was measured after a set incubation period using a
standard assay such as SRB or MTT.

Xenograft Mouse Model: AsPC-1 cells were subcutaneously injected into immunodeficient
mice. Once tumors were established, mice were treated with compound 6a. Tumor volume was
measured regularly to assess the in vivo efficacy.

Synthesis of 2,4-dianilinopyrimidine
derivatives (6a, 6b)

In Vitro Evaluation

i In \itro

In Vivo Evaluation Kinase Assay Antiproliferative Assay
(Compound 6a) (FAK, EGFRT790M) (Various Cancer Cell Lines)

In Vivo

AsPC-1 Xenograft
Mouse Model
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Caption: Experimental workflow for evaluating FAK inhibitors 6a and 6b.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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